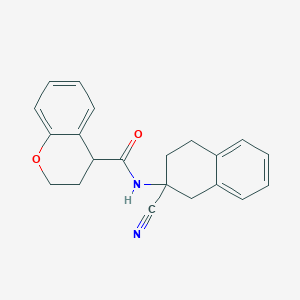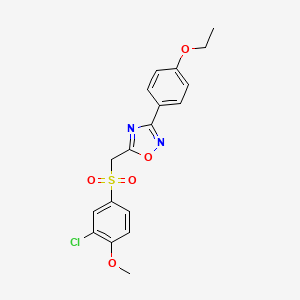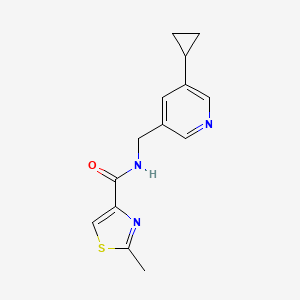
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide” is a compound that has been synthesized and studied for its pharmacological activities . It is part of a series of derivatives that have been evaluated for their antimicrobial and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of p-bromo acetophenone with thiourea and iodine, which is refluxed for 11–12 hours . The reaction mixture is then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .Molecular Structure Analysis
The molecular structures of these derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for “this compound” are not available in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For example, the NMR data for a similar compound is as follows: 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antimicrobial Activity
A study conducted by Raval et al. (2012) employed microwave irradiation for the rapid synthesis of a variety of compounds related to N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. This environmentally benign procedure resulted in compounds with significant antibacterial and antifungal activities against various strains, showcasing the potential of these compounds in antimicrobial applications Raval, Naik, & Desai, 2012.
Synthesis, Biological Evaluation, and Crystal Structures
Another study highlights the synthesis of coumarin derivatives containing the thiazolidin-4-one ring and their biological evaluation. These compounds were synthesized using ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate and evaluated for their antibacterial activity, demonstrating their potential in developing new antimicrobial agents Ramaganesh, Bodke, & Venkatesh, 2010.
Crystallographic Analysis
Gomes et al. (2015) focused on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing insights into their molecular geometry and the implications for their reactivity and interactions. This research contributes to understanding the structural basis for the biological activities of these compounds Gomes, Low, Cagide, & Borges, 2015.
Adenosine Receptor Ligands
In a study exploring the potential of chromone–thiazole hybrids as ligands for human adenosine receptors, Cagide et al. (2015) synthesized new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides. This research indicates the utility of these compounds in developing therapeutics targeting adenosine receptors, which are implicated in various physiological processes Cagide, Borges, Gomes, & Low, 2015.
Novel Syntheses and Antimicrobial Activities
Further studies have demonstrated the synthesis of novel derivatives with antimicrobial properties. For example, Mostafa et al. (2013) and Darwish et al. (2014) reported the synthesis of compounds exhibiting significant activity against bacterial and fungal strains, underscoring the potential of these derivatives in developing new antimicrobial agents Mostafa, El-Salam, & Alothman, 2013; Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the synthesis of the thiazole ring, followed by the synthesis of the chromene ring, and finally the coupling of the two rings to form the final compound.", "Starting Materials": [ "4-bromobenzenamine", "2-bromoacetic acid", "thiourea", "salicylaldehyde", "sodium hydroxide", "acetic anhydride", "acetic acid", "phosphorus oxychloride", "triethylamine", "dimethylformamide", "N,N-dimethylacetamide", "4-hydroxy-2H-chromen-2-one", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "N,N-diisopropylethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 4-(4-bromophenyl)thiazole:", "Step 1: Dissolve 4-bromobenzenamine and thiourea in a mixture of acetic acid and water.", "Step 2: Add sodium hydroxide to the mixture and heat to reflux for several hours.", "Step 3: Cool the mixture and filter the resulting solid.", "Step 4: Wash the solid with water and dry to obtain 4-(4-bromophenyl)thiazole.", "Synthesis of 4H-chromene-3-carboxylic acid:", "Step 1: Dissolve salicylaldehyde and 2-bromoacetic acid in acetic anhydride.", "Step 2: Add phosphorus oxychloride dropwise to the mixture and heat to reflux for several hours.", "Step 3: Cool the mixture and add triethylamine to neutralize the mixture.", "Step 4: Add water to the mixture and extract the resulting solid with ethyl acetate.", "Step 5: Dry the organic layer and evaporate the solvent to obtain 4H-chromene-3-carboxylic acid.", "Coupling of 4-(4-bromophenyl)thiazole and 4H-chromene-3-carboxylic acid:", "Step 1: Dissolve 4-(4-bromophenyl)thiazole and 4H-chromene-3-carboxylic acid in N,N-dimethylacetamide.", "Step 2: Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the mixture and stir for several hours.", "Step 3: Add N,N-diisopropylethylamine to the mixture to quench the reaction.", "Step 4: Extract the resulting solid with ethyl acetate and wash with water.", "Step 5: Dry the organic layer and evaporate the solvent to obtain N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
Número CAS |
477550-45-1 |
Fórmula molecular |
C19H11BrN2O3S |
Peso molecular |
427.27 |
Nombre IUPAC |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)15-10-26-19(21-15)22-18(24)14-9-25-16-4-2-1-3-13(16)17(14)23/h1-10H,(H,21,22,24) |
Clave InChI |
QPYHGSSAADBPBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)


![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)
![2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2652959.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2652960.png)
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2652966.png)
![Methyl 4-methyl-1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2652967.png)
![1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2652972.png)
![2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2652974.png)
